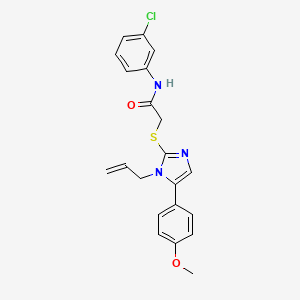

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Description

2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core substituted with an allyl group, a 4-methoxyphenyl moiety, and an N-(3-chlorophenyl)acetamide side chain. Its unique substitution pattern distinguishes it from related compounds, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c1-3-11-25-19(15-7-9-18(27-2)10-8-15)13-23-21(25)28-14-20(26)24-17-6-4-5-16(22)12-17/h3-10,12-13H,1,11,14H2,2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXPREJFXNDBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic compound belonging to the class of thioamide derivatives, characterized by its unique heterocyclic structure that includes an imidazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 317.4 g/mol. Its structure features an allyl group, a methoxyphenyl moiety, and a chlorophenyl acetamide, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O2S |

| Molecular Weight | 317.4 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit various bacterial strains by interfering with their metabolic processes. For instance, the compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial enzymes involved in DNA replication and cell wall synthesis .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary findings suggest it may be effective against fungal pathogens such as Fusarium oxysporum. The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups enhances antifungal efficacy, making it a candidate for further exploration in antifungal drug development .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound is thought to inhibit key enzymes involved in bacterial and fungal metabolism.

- Cell Membrane Disruption : It may also affect the integrity of microbial cell membranes, leading to increased permeability and cell death.

- Interference with Nucleic Acid Synthesis : By targeting nucleic acid synthesis pathways, the compound could prevent replication in susceptible organisms .

Case Studies

Several studies have documented the biological activities of related compounds:

- Study on Antibacterial Efficacy :

- A study evaluated the antibacterial effects of imidazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antifungal Testing :

Comparison with Similar Compounds

Q & A

Q. How should researchers statistically analyze bioactivity data to ensure robustness?

- Answer :

- Triplicate experiments : Report mean ± SD (n=3) with ANOVA for significance testing (p<0.05) .

- Dose-response curves : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Outlier detection : Grubbs’ test to exclude anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.